molecular formula C9H7BrN2S B6322153 5-(3-Bromophenyl)thiazol-2-amine CAS No. 959986-17-5

5-(3-Bromophenyl)thiazol-2-amine

Cat. No.: B6322153
CAS No.: 959986-17-5
M. Wt: 255.14 g/mol
InChI Key: ZBUNAYPJPKAVDZ-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)thiazol-2-amine (CAS RN: 959986-17-5) is a high-purity brominated thiazole derivative supplied as a white to light yellow crystalline powder with a minimum purity of 95.0% as confirmed by GC analysis. This compound serves as a versatile chemical building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules with potential biological activity. It is air-sensitive and should be stored under inert gas in a cool, dark place at room temperature, recommended below 15°C. Researchers utilize this amine-containing scaffold for developing pharmacologically active molecules; related bromophenyl-thiazole and thiadiazole analogues are frequently explored as core structures in compounds exhibiting fungicidal and insecticidal properties . Handle with care; this product may cause skin and serious eye irritation. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

5-(3-bromophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUNAYPJPKAVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301180
Record name 5-(3-Bromophenyl)-2-thiazolamine
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Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959986-17-5
Record name 5-(3-Bromophenyl)-2-thiazolamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)-2-thiazolamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-Bromophenyl)thiazol-2-amine
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Preparation Methods

Preparation of α-Bromo-1-(3-bromophenyl)ethanone

The synthesis begins with the bromination of 1-(3-bromophenyl)ethanone using molecular bromine (Br₂) in chloroform. This step introduces the α-bromo moiety essential for thiazole ring formation. The reaction proceeds at room temperature, achieving near-quantitative conversion within 2 hours.

Reaction Conditions :

  • Substrate : 1-(3-bromophenyl)ethanone (1 eq)

  • Reagent : Br₂ (1.1 eq) in CHCl₃

  • Time : 2 hours

  • Yield : 95% (isolated via vacuum distillation)

Cyclocondensation with Thiourea

The α-bromo ketone reacts with thiourea in ethanol under reflux to form the thiazole core. The mechanism involves nucleophilic attack by the thiourea’s sulfur atom, followed by cyclization and elimination of HBr.

Optimized Protocol :

  • Solvent : Ethanol (0.3 M)

  • Temperature : 80°C (reflux)

  • Time : 30 minutes

  • Workup : Precipitation in ice-cold water, extraction with ethyl acetate, and recrystallization from ethanol.

Analytical Data for this compound :

  • Yield : 68%

  • Melting Point : 232°C

  • ¹H NMR (CDCl₃) : δ 7.60–8.18 (m, 5H, Ar-H), 2.90 (s, N-H).

  • Mass Spectrometry : m/z 259 [M+H]⁺.

One-Pot Oxidative Bromination Using mCPBA

A novel one-pot strategy eliminates the need for pre-halogenated ketones by integrating bromination and cyclocondensation steps. This method employs meta-chloroperoxybenzoic acid (mCPBA) as an oxidant to generate electrophilic bromine in situ.

Reaction Mechanism

  • Thiourea Activation : Thiourea reacts with 1-(3-bromophenyl)ethanone in ethanol to form a thioamide intermediate.

  • Oxidative Bromination : mCPBA oxidizes bromide ions (from the reaction medium) to hypobromous acid (HOBr), which electrophilically brominates the thiazole at position 5.

Procedure :

  • Substrates : 1-(3-bromophenyl)ethanone (1 eq), thiourea (1 eq)

  • Oxidant : mCPBA (1 eq) in ethanol

  • Conditions : Room temperature, 30 minutes

  • Yield : 74% (after precipitation in methanol/water).

Advantages :

  • Avoids handling hazardous elemental bromine.

  • Reduces reaction steps, enhancing atom economy.

Catalytic Synthesis Using TGA/DT Systems

Recent advances utilize thiourea-gold (TGA) and dithiocarbamate (DT) catalysts to accelerate thiazole formation under mild conditions. This method is particularly effective for substrates sensitive to high temperatures.

Catalytic Cycle

  • Coordination : The TGA catalyst binds to the thiourea, activating it for nucleophilic attack.

  • Ring Closure : The α-bromo ketone undergoes cyclization, facilitated by the DT co-catalyst, which stabilizes intermediates.

Optimized Parameters :

  • Catalyst Loading : 5 mol% TGA, 2 mol% DT

  • Solvent : Acetonitrile

  • Temperature : 50°C

  • Yield : 82% (purified via flash chromatography).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage
Hantzsch Synthesis6830 minHigh purity, scalable
One-Pot Bromination7430 minAvoids pre-halogenation
Catalytic (TGA/DT)822 hoursMild conditions, low energy input

Critical Observations :

  • The one-pot method achieves superior yields by minimizing intermediate isolation.

  • Catalytic systems, while slower, reduce side reactions for complex substrates.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons resonate as multiplet signals at δ 7.34–8.30, confirming the 3-bromophenyl group. The absence of N-H stretching in IR (3400 cm⁻¹) indicates successful cyclization.

  • ¹³C NMR : The carbon adjacent to bromine appears at δ 90 ppm, distinguishing it from non-brominated analogues (δ 115 ppm).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) shows a single peak at 8.2 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing bromination at the thiazole’s position 4 is suppressed by using electron-withdrawing groups on the phenyl ring.

  • Purification : Precipitation in methanol/water (9:1) effectively isolates the product, avoiding tedious column chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)thiazol-2-amine undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization.

    Nucleophilic Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can be further explored for their biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in the growth and proliferation of cancer cells. The compound may also interfere with the replication of viruses by targeting viral enzymes or proteins .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the bromine atom on the phenyl ring significantly impacts physicochemical and biological properties:

Compound Bromophenyl Position Heterocycle Core Key Properties/Activities Reference
5-(3-Bromophenyl)thiazol-2-amine 3- Thiazole Potential halogen bonding; unstudied bioactivity
4-(4-Bromophenyl)thiazol-2-amine 4- Thiazole Antimicrobial activity (e.g., against S. aureus)
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine 4- Thiadiazole Insecticidal/fungicidal activity
6-Bromo-1,3-benzothiazol-2-amine 6- (benzothiazole) Benzothiazole Crystallographically characterized; bioactivity unassessed
  • Meta (3-) vs. However, para-substituted derivatives (e.g., 4-(4-bromophenyl)thiazol-2-amine) exhibit stronger antimicrobial activity due to optimized electron-withdrawing effects .
  • Thiazole vs. Thiadiazole Cores : Thiadiazoles (e.g., 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine) often show higher bioactivity in agrochemical applications, attributed to their greater electronegativity and capacity for hydrogen bonding .

Crystallographic and Physicochemical Properties

  • Crystallinity: Bromophenyl-substituted heterocycles often form stable crystals due to halogen bonding. For instance, 6-bromo-1,3-benzothiazol-2-amine crystallizes in the monoclinic space group P2~1~/c with intermolecular N–H···N hydrogen bonds .
  • Thermal Stability : Thiadiazoles like 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine exhibit high melting points (222–224°C), reflecting strong intermolecular interactions .

Biological Activity

5-(3-Bromophenyl)thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological activity, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Synthesis

The compound this compound features a thiazole ring substituted with a bromophenyl group. Its molecular formula is C10H8BrN3S, and it has a molecular weight of approximately 276.16 g/mol. The synthesis typically involves the reaction of appropriate brominated phenyl derivatives with thiazole precursors under controlled conditions.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various thiazole derivatives displayed promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was evaluated using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity Level
This compoundStaphylococcus aureus32Moderate
Escherichia coli64Moderate
Pseudomonas aeruginosa128Low

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown activity against various cancer cell lines, including breast cancer (MCF7) and leukemia (K562). The cytotoxic effects were assessed using assays such as the Sulforhodamine B (SRB) assay, which measures cell viability.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Comparison Standard
MCF7 (Breast Cancer)12.55-Fluorouracil (15)
K562 (Leukemia)15.0Doxorubicin (10)
HeLa (Cervical Cancer)20.0Cisplatin (18)

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. For instance, its interaction with DNA or RNA synthesis pathways may lead to apoptosis in cancer cells or inhibit bacterial replication.

Case Studies

  • Antimicrobial Efficacy : A study published in BMC Chemistry highlighted the synthesis of several thiazole derivatives, including this compound, which were tested for their antimicrobial properties against resistant strains of bacteria. The results indicated that modifications to the thiazole ring could enhance antimicrobial potency .
  • Anticancer Research : Another investigation focused on the anticancer properties of thiazole derivatives, revealing that structural variations significantly influenced their cytotoxicity against different cancer cell lines. The study found that compounds similar to this compound exhibited promising results in reducing cell viability in vitro .

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